Product packaging for 2-(4-Chlorobenzoyl)benzoyl chloride(Cat. No.:CAS No. 42156-76-3)

2-(4-Chlorobenzoyl)benzoyl chloride

Cat. No.: B2471585
CAS No.: 42156-76-3
M. Wt: 279.12
InChI Key: WUSKUMDOLSBRHW-UHFFFAOYSA-N
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Description

Contextual Significance of Di-Acyl Chlorides in Chemical Research

Acyl chlorides, organic compounds featuring a -COCl functional group, are highly reactive derivatives of carboxylic acids. wikipedia.org Their heightened reactivity makes them valuable intermediates in a multitude of organic transformations. fiveable.me Di-acyl chlorides, possessing two such functional groups, offer an even greater degree of synthetic utility. They can act as bifunctional electrophiles, enabling them to participate in reactions to form a variety of derivatives, including esters and amides. wikipedia.orgfiveable.me This dual reactivity is particularly advantageous in polymerization reactions and in the synthesis of macrocycles, where the two acyl chloride groups can react with dinucleophiles to build extended chemical structures. The reactivity of acyl chlorides surpasses that of other carboxylic acid derivatives like anhydrides and esters, establishing them as powerful reagents in synthetic chemistry. wikipedia.org

Historical Perspective on Related Chlorobenzoyl Compounds and Their Synthetic Utility

The history of chlorobenzoyl compounds is rich with applications across various sectors of the chemical industry. Benzoyl chloride itself is a foundational reagent used in the production of peroxides, dyes, perfumes, pharmaceuticals, and resins. wikipedia.org Its derivatives, such as 4-chlorobenzoyl chloride and 3-chlorobenzoyl chloride, have also carved out significant niches. For instance, 4-chlorobenzoyl chloride is a key precursor for high-performance polymers. wikipedia.org Similarly, 3-chlorobenzoyl chloride is an essential intermediate in the synthesis of agrochemicals, such as the herbicide Bifenox. innospk.com The synthesis of these compounds has been a subject of study for over a century, with early methods involving the chlorination of benzaldehyde. wikipedia.orgorgsyn.org Modern processes often involve the reaction of the corresponding carboxylic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. wikipedia.orginnospk.comorganicchemistrytutor.com A patented process also describes the preparation of chloro-benzoyl chlorides from chloro-trichloromethylbenzene compounds in the presence of a Lewis acid. google.com This historical utility of monochlorinated benzoyl chlorides in creating valuable end-products underscores the potential of di-functional analogs like 2-(4-Chlorobenzoyl)benzoyl chloride to serve as building blocks for even more complex and potentially valuable molecules.

Research Gaps and Novelty in Investigating this compound

While the utility of simpler chlorobenzoyl chlorides is well-documented, a thorough investigation into the specific reactivity and applications of this compound represents a frontier in synthetic chemistry. The presence of two acyl chloride groups within a single molecule, one of which is influenced by an ortho-benzoyl substituent, suggests a unique reactivity profile that warrants detailed study. Research into this compound could uncover novel reaction pathways and lead to the synthesis of new classes of compounds with interesting pharmacological or material properties. The development of combinatorial libraries of peptidomimetic compounds, for example, often relies on the availability of diverse and reactive building blocks. google.comgoogleapis.com The unique structure of this compound makes it an intriguing candidate for inclusion in such libraries, potentially leading to the discovery of new lead compounds in drug discovery. A significant portion of the existing literature and patents focuses on the synthesis and application of simpler, related compounds, leaving the specific synthetic potential of this compound largely unexplored.

Overview of the Comprehensive Academic Research Outline

A comprehensive academic investigation into this compound would necessitate a multi-faceted approach. Key areas of research would include the development of advanced synthesis methodologies to produce the compound efficiently and with high purity. Following this, detailed studies on its chemical reactivity and transformation potential would be crucial. This would involve exploring its reactions with various nucleophiles, such as alcohols and amines, to synthesize a range of derivatives. organicchemistrytutor.comsavemyexams.com Furthermore, a thorough spectroscopic and analytical characterization would be required to fully elucidate its structure and properties. Such a research program would aim to fill the current knowledge gap and establish this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Interactive Data Table: Properties of Related Chlorobenzoyl Compounds

Compound NameCAS NumberMolecular FormulaKey Applications
Benzoyl chloride98-88-4C7H5ClOProduction of peroxides, dyes, perfumes, pharmaceuticals, resins wikipedia.org
4-Chlorobenzoyl chloride122-01-0C7H4Cl2OPrecursor to high-performance polymers, pharmaceuticals, agrochemicals, dyes wikipedia.organshulchemicals.com
3-Chlorobenzoyl chloride618-46-2C7H4Cl2OIntermediate in the synthesis of agrochemicals (e.g., Bifenox) innospk.com
o-Chlorobenzoyl chloride609-65-4C7H4Cl2OOrganic synthesis intermediate orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2O2 B2471585 2-(4-Chlorobenzoyl)benzoyl chloride CAS No. 42156-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorobenzoyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSKUMDOLSBRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42156-76-3
Record name Benzoyl chloride, 2-(4-chlorobenzoyl)
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Synthetic Methodologies for 2 4 Chlorobenzoyl Benzoyl Chloride

Strategic Approaches to Aryl Acyl Chloride Formation

The formation of the acyl chloride functional group from a carboxylic acid is a fundamental transformation in organic synthesis. For 2-(4-chlorobenzoyl)benzoyl chloride, two principal strategies are employed: direct chlorination of the corresponding carboxylic acid and the transformation of a suitable benzotrichloride (B165768) derivative.

Direct Chlorination of Carboxylic Acid Precursors

The most common and direct route to this compound is the chlorination of its parent carboxylic acid, 2-(4-chlorobenzoyl)benzoic acid. This transformation is typically accomplished using standard chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. Commonly used reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). organic-chemistry.orgguidechem.com

The reaction with thionyl chloride is widely utilized due to the convenient removal of byproducts, which are gaseous sulfur dioxide and hydrogen chloride. guidechem.com A typical procedure involves refluxing the carboxylic acid in an excess of thionyl chloride, sometimes with a catalytic amount of a base like pyridine (B92270). acs.org Similarly, oxalyl chloride offers a mild and efficient alternative, often carried out in an inert solvent such as chlorobenzene (B131634) at room temperature. sigmaaldrich.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gases, simplifying the purification of the desired acyl chloride. researchgate.net

Phosphorus pentachloride is another effective, albeit more aggressive, chlorinating agent. acs.org The reaction is typically performed by mixing the solid PCl₅ with the carboxylic acid, which can proceed vigorously. acs.org The primary byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride. guidechem.com

Table 1: Comparison of Chlorinating Agents for Carboxylic Acids

ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux, neat or in solventSO₂, HCl (gaseous)Gaseous byproducts simplify purification.Can be harsh for sensitive substrates.
Oxalyl Chloride ((COCl)₂)Room temperature or mild heating in inert solventCO, CO₂, HCl (gaseous)Mild conditions, gaseous byproducts.More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅)Often neat, can be exothermicPOCl₃, HClHighly reactive and effective.Solid reagent, byproduct removal can be more complex.

Transformation from Benzotrichloride Analogues

An alternative, though less commonly detailed for this specific compound, is the transformation from a benzotrichloride analogue. This method involves the partial hydrolysis of a benzotrichloride derivative, specifically 2-(4-chlorobenzoyl)benzotrichloride. The benzotrichloride group (-CCl₃) can be converted to an acyl chloride group (-COCl) under controlled conditions. This transformation can be achieved by reacting the benzotrichloride with a stoichiometric amount of water or a carboxylic acid. prepchem.com For instance, the reaction of a benzotrichloride with a carboxylic acid can yield the corresponding benzoyl chloride and an acyl chloride derived from the reactant acid. researchgate.net

This approach is particularly relevant in industrial settings where benzotrichlorides can be readily prepared from the corresponding toluenes via free-radical chlorination. testbook.com However, specific documented examples for the synthesis of this compound via this route are not as prevalent in the literature as the direct chlorination of the carboxylic acid.

Precursor Chemistry: Synthesis and Reactivity Assessment

The availability and purity of the precursor, 2-(4-chlorobenzoyl)benzoic acid, are critical for the successful synthesis of the target acyl chloride. This keto-acid can be prepared through established synthetic pathways.

Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid and Related Structures

The primary methods for synthesizing 2-(4-chlorobenzoyl)benzoic acid involve building the molecular framework through carbon-carbon bond-forming reactions or modifying an existing benzoic acid structure.

The most prominent and industrially significant method for the synthesis of 2-(4-chlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride (B1165640). organic-chemistry.orgsemanticscholar.orgacs.org This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). organic-chemistry.orgsemanticscholar.org

In a typical procedure, phthalic anhydride is reacted with chlorobenzene in the presence of a molar excess of aluminum chloride. organic-chemistry.orgsemanticscholar.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophilic acylium ion, generated from the interaction of phthalic anhydride and aluminum chloride, attacks the electron-rich aromatic ring of chlorobenzene. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene (B151609) ring, the acylation occurs predominantly at the para position, leading to the desired 2-(4-chlorobenzoyl)benzoic acid. acs.org The reaction mixture is typically heated to facilitate the reaction and then quenched with water to hydrolyze the aluminum chloride complex and liberate the product. organic-chemistry.orgsemanticscholar.org

Table 2: Typical Friedel-Crafts Acylation for 2-(4-Chlorobenzoyl)benzoic Acid

Reactant 1Reactant 2CatalystSolventTypical YieldReference
Phthalic AnhydrideChlorobenzeneAluminum Chloride (AlCl₃)Chlorobenzene (as reactant and solvent)High organic-chemistry.org, semanticscholar.org

Another strategic approach to synthesizing the precursor keto-acid and related structures involves the derivatization of pre-existing benzoic acid scaffolds. One powerful technique is directed ortho-metalation. This method allows for the regioselective functionalization of a benzoic acid derivative at the position ortho to the carboxylic acid group. organic-chemistry.orgacs.org By treating a substituted benzoic acid with a strong base, such as a lithium amide or an organolithium reagent, a metalated intermediate is formed. This intermediate can then be reacted with an appropriate electrophile to introduce a new substituent. organic-chemistry.orgacs.org For instance, a suitably protected benzoic acid could be ortho-lithiated and then reacted with a 4-chlorobenzaldehyde (B46862) derivative or a related electrophile to construct the desired keto-acid framework.

The reactivity of the benzoic acid scaffold is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups, such as the chlorine atom in 4-chlorobenzoic acid, increase the acidity of the carboxylic acid. guidechem.com Conversely, electron-donating groups decrease acidity. This modulation of electronic properties can be harnessed to control the reactivity of the benzoic acid derivative in subsequent synthetic steps.

Halogenated Benzoyl Chlorides as Essential Building Blocks

The primary route to obtaining 2-(4-chlorobenzoyl)benzoic acid involves a Friedel-Crafts acylation reaction. prepchem.comguidechem.com In this key step, a halogenated aromatic compound, chlorobenzene, is reacted with phthalic anhydride. prepchem.comyoutube.comtestbook.com This reaction uses a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the acylation of the chlorobenzene ring. prepchem.comwikipedia.org The phthalic anhydride, though not a benzoyl chloride itself, acts as the acylating agent, leading to the formation of the core structure of the target molecule. prepchem.com

The general procedure involves adding phthalic anhydride to dried chlorobenzene, followed by the portion-wise addition of anhydrous aluminum chloride. prepchem.com The reaction is often exothermic, and the temperature is controlled to maintain a moderate reflux. prepchem.com Upon completion, the reaction mixture is worked up, typically by adding water and ice, to decompose the aluminum chloride complex and precipitate the crude 2-(4-chlorobenzoyl)benzoic acid. prepchem.comguidechem.com The crude product can then be purified by recrystallization from a suitable solvent like benzene. prepchem.com

The final step in the synthesis is the conversion of 2-(4-chlorobenzoyl)benzoic acid to this compound. This is a standard transformation for which several reagents are available. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. orgsyn.orgmasterorganicchemistry.comlibretexts.org The reaction involves treating the carboxylic acid with thionyl chloride, often with gentle heating or refluxing, to replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride. masterorganicchemistry.comorgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com

Reaction Condition Optimization and Process Development

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, both in the initial Friedel-Crafts acylation and the subsequent chlorination step.

Catalysis in Acyl Chloride Synthesis

In the Friedel-Crafts acylation step, the catalyst plays a pivotal role. Anhydrous aluminum chloride is the classic and most frequently used Lewis acid catalyst for this type of reaction because it effectively activates the phthalic anhydride for electrophilic attack on the chlorobenzene ring. prepchem.comwikipedia.org The amount of AlCl₃ used is typically in stoichiometric excess because it forms a complex with the product ketone, which requires subsequent hydrolysis to release the final product. wikipedia.org For some activated aromatic rings, milder Lewis acids like zinc(II) salts or even Brønsted acids can be used, but for chlorobenzene, a strong Lewis acid like AlCl₃ is generally necessary. wikipedia.org

For the conversion of the carboxylic acid to the acyl chloride, while reagents like thionyl chloride can function without a catalyst, the reaction rate can be significantly enhanced by the use of a catalytic amount of an amide, such as dimethylformamide (DMF). wikipedia.orgyoutube.com The DMF reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form a Vilsmeier-type reagent, which is a more potent acylating agent and accelerates the conversion. wikipedia.org Other bases like pyridine can also be used to activate the thionyl chloride and neutralize the HCl byproduct. researchgate.net

Table 1: Catalysts in the Synthesis of this compound and its Precursor

Reaction Step Catalyst Function
Friedel-Crafts Acylation Anhydrous Aluminum Chloride (AlCl₃) Lewis acid, activates phthalic anhydride prepchem.comwikipedia.org
Acyl Chloride Formation Dimethylformamide (DMF) Catalyzes reaction with thionyl/oxalyl chloride wikipedia.orgyoutube.com
Acyl Chloride Formation Pyridine Activates thionyl chloride, neutralizes HCl researchgate.net

Solvent Selection and Reaction Environment Engineering

The choice of solvent is critical in both synthetic steps. In the Friedel-Crafts acylation, chlorobenzene often serves as both the reactant and the solvent, which is economically and procedurally efficient. prepchem.com The solvent must be inert to the strong Lewis acid catalyst and the reaction conditions. The reaction is typically run in a non-polar, aprotic environment. rsc.org

For the conversion of the carboxylic acid to the acyl chloride, a variety of aprotic solvents can be used, such as dichloromethane (B109758) (DCM), benzene, or even neat thionyl chloride. researchgate.netcommonorganicchemistry.com The solvent must be dry, as the presence of water would lead to the hydrolysis of the acyl chloride product back to the carboxylic acid. wikipedia.org The polarity of the solvent can influence the reaction rate, with less polar solvents sometimes favoring the desired reaction pathway. rsc.org For instance, studies on the methanolysis of p-nitrobenzoyl chloride in acetonitrile (B52724) have shown the significant impact of the solvent on the reaction kinetics. acs.org

Table 2: Solvent Influence on Acyl Chloride Synthesis

Solvent Polarity Typical Use Considerations
Chlorobenzene Non-polar Reactant and solvent in Friedel-Crafts acylation prepchem.com Must be dry.
Dichloromethane (DCM) Polar aprotic Conversion of carboxylic acid to acyl chloride researchgate.net Inert and easy to remove.
Benzene Non-polar Conversion of carboxylic acid to acyl chloride researchgate.net Carcinogenic, less preferred.
Neat Thionyl Chloride - Solvent and reagent for acyl chloride formation commonorganicchemistry.com Simplifies workup, but requires careful handling.

Temperature, Pressure, and Reaction Kinetics Control

Careful control of temperature, pressure, and reaction time is essential for a successful synthesis. The Friedel-Crafts acylation is an exothermic reaction, and the temperature is typically controlled to maintain a moderate reflux, often with the help of an ice bath, to prevent side reactions. prepchem.com The reaction is usually run at atmospheric pressure. The reaction time for the acylation can be several hours, with completion sometimes indicated by the solidification of the reaction product. prepchem.com

The conversion of the carboxylic acid to the acyl chloride is also temperature-dependent. The reaction with thionyl chloride is often carried out at reflux temperature to ensure complete conversion. orgsyn.orgcommonorganicchemistry.com Monitoring the reaction progress is important and can be done using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to observe the disappearance of the carboxylic acid starting material. researchgate.net The reaction kinetics are influenced by the concentration of reactants, the catalyst, and the temperature. For example, the reaction of acetyl chloride with alcohols in non-polar solvents has been found to be proportional to the concentration of associated alcohol molecules. rsc.org Computational studies on the reaction of carboxylic acids with thionyl chloride suggest that the process involves moderate activation barriers and proceeds through cyclic transition states. researchgate.net

Table 3: Optimized Reaction Parameters

Parameter Friedel-Crafts Acylation Acyl Chloride Formation Rationale
Temperature Moderate reflux (e.g., with ice bath cooling) prepchem.com Reflux orgsyn.orgcommonorganicchemistry.com Controls exothermicity and ensures reaction completion.
Pressure Atmospheric Atmospheric/Reduced pressure for distillation prepchem.comorgsyn.org Standard laboratory conditions; reduced pressure for purification.
Reaction Time ~1-3 hours prepchem.com ~3-4 hours researchgate.net Sufficient time for reactants to convert to products.
Monitoring Solidification of product prepchem.com TLC, IR Spectroscopy researchgate.net To determine the endpoint of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorobenzoyl Benzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2-(4-chlorobenzoyl)benzoyl chloride, a combination of one-dimensional and two-dimensional NMR experiments is indispensable for a complete and unambiguous assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum would arise from the eight protons distributed across the two benzene (B151609) rings.

The protons on the 4-chlorobenzoyl group would theoretically present as a pair of doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the carbonyl group (H-2' and H-6') would be deshielded due to the electron-withdrawing nature of the carbonyl and would appear at a downfield chemical shift. The two protons meta to the carbonyl group (H-3' and H-5') would resonate at a slightly more upfield position.

The protons of the 2-benzoyl chloride moiety would display a more complex splitting pattern due to the ortho-substitution, leading to four distinct signals. The proton ortho to the benzoyl chloride group (H-3) would likely be the most deshielded proton in this ring system. The remaining protons (H-4, H-5, and H-6) would exhibit intricate splitting patterns due to ortho, meta, and para couplings.

A hypothetical ¹H NMR data table is presented below, based on the analysis of related structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-38.2 - 8.4d~8.0
H-67.8 - 8.0d~8.0
H-4, H-57.5 - 7.7m-
H-2', H-6'7.9 - 8.1d~8.5
H-3', H-5'7.4 - 7.6d~8.5

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of 14 carbon signals are expected, although some may overlap.

The two carbonyl carbons, one from the benzoyl chloride and one from the ketone, are anticipated to be the most deshielded signals in the spectrum, appearing in the range of 165-195 ppm. The carbon of the acid chloride (C=OCl) is typically found at a slightly lower chemical shift compared to the ketone carbonyl (C=O).

The aromatic region will display signals for the twelve aromatic carbons. The carbons bearing the chloro substituent and the carbons attached to the carbonyl groups will have distinct chemical shifts. The quaternary carbons are expected to show weaker signals compared to the protonated carbons.

A projected ¹³C NMR data table is provided below.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)190 - 195
C=O (Acid Chloride)165 - 170
C-Cl138 - 142
Aromatic C-H & C-C125 - 140

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the proton-proton coupling networks within the two aromatic rings, helping to trace the connectivity between adjacent protons. For instance, cross-peaks would be observed between the ortho-coupled protons on both the 4-chlorobenzoyl and the 2-benzoyl chloride rings.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR and COSY spectra.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The carbonyl group of the acid chloride is anticipated to absorb at a higher wavenumber (typically 1770-1815 cm⁻¹) compared to the ketone carbonyl (around 1680-1700 cm⁻¹). The C-Cl stretching vibration of the acid chloride will also give rise to a characteristic band.

Other significant absorptions would include the C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.

A table of predicted significant FTIR absorption bands is presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Acid Chloride)1770 - 1815Strong
C=O Stretch (Ketone)1680 - 1700Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-Cl Stretch (Aryl)1080 - 1100Medium
C-Cl Stretch (Acyl)800 - 850Medium

Note: This is a predicted data table. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, would provide further structural insights. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The carbonyl stretching vibrations would also be observable, although their intensities might differ from those in the FTIR spectrum. Raman spectroscopy is particularly useful for observing the C-Cl bond vibrations.

The combination of FTIR and Raman spectroscopy would offer a comprehensive vibrational analysis, confirming the presence of the key functional groups and providing a detailed fingerprint of the this compound molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides the determination of the molecular formula of a compound through a highly accurate measurement of its molecular mass. The molecular formula of this compound is C₁₄H₈Cl₂O₂. HRMS can distinguish this from other formulas with the same nominal mass by measuring the exact mass to several decimal places. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that further confirms the molecular formula.

Table 1: Predicted HRMS Data for this compound

Adduct/IonFormulaCalculated m/z (Da)
[M]⁺[C₁₄H₈³⁵Cl₂O₂]⁺277.9899
[M+2]⁺[C₁₄H₈³⁵Cl³⁷ClO₂]⁺279.9869
[M+4]⁺[C₁₄H₈³⁷Cl₂O₂]⁺281.9839
[M+H]⁺[C₁₄H₉³⁵Cl₂O₂]⁺278.9977
[M+Na]⁺[C₁₄H₈³⁵Cl₂O₂Na]⁺300.9798

Note: The data in this table is predicted based on the compound's molecular formula. The m/z values are for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected precursor ion. This technique is instrumental in elucidating the structure of a molecule. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the most labile bonds. Common fragmentation patterns for acyl chlorides and aromatic ketones include the loss of the chlorine atom from the acyl chloride group, cleavage of the carbon-carbon bond between the carbonyl groups, and fragmentation of the aromatic rings. libretexts.orgresearchgate.net The initial loss of the acyl chloride's chlorine atom ([M-Cl]⁺) is a highly probable event. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or the cleavage of the benzoyl or chlorobenzoyl moieties.

Table 2: Predicted MS/MS Fragmentation of the [M]⁺ Ion of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Name
278243Cl[2-(4-Chlorobenzoyl)benzoyl]⁺ cation
278139C₇H₄ClO₂[Chlorophenyl]⁺ cation
243215CO
243139C₇H₄O[4-Chlorobenzoyl]⁺ cation
243105C₇H₄ClO[Benzoyl]⁺ cation
139111CO[Chlorophenyl]⁺ cation
10577CO[Phenyl]⁺ cation

Note: This table presents predicted fragmentation pathways and m/z values based on known mass spectrometry principles. libretexts.orgresearchgate.net Isotopic peaks due to chlorine are expected for chlorine-containing fragments.

X-ray Crystallography for Three-Dimensional Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the bond lengths, bond angles, and conformation of the this compound molecule in the solid state. The analysis would reveal the dihedral angles between the two phenyl rings and the orientation of the carbonyl and acyl chloride groups.

However, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound as of the latest update. Therefore, no experimental data on its solid-state structure can be presented.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Near-Infrared (NIR) Spectroscopy)

Other spectroscopic techniques provide valuable information about the electronic properties and vibrational modes of the molecule.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The chromophores in this compound are the benzoyl and 4-chlorobenzoyl systems. These aromatic ketone systems are expected to exhibit strong absorptions. Based on related structures, such as other substituted benzoyl chlorides, characteristic absorption bands can be predicted. researchgate.net For example, a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, shows a maximum wavelength at 242 nm. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (from about 700 nm to 2500 nm). It primarily measures overtones and combination bands of fundamental molecular vibrations. While specific NIR data for this compound is not available, the technique is sensitive to C-H, O-H, and N-H bonds. For this molecule, NIR could potentially be used for quantitative analysis and to monitor reactions involving the acyl chloride group. Data for related compounds like 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride exists in spectral databases. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted λmax (nm) or Wavenumber (cm⁻¹)Associated Structural Feature/Transition
UV-Vis~240-280π → π* transitions of the aromatic rings and carbonyls
Near-Infrared (NIR)Not availableOvertones and combination bands of C-H vibrations

Note: The UV-Vis data is an estimation based on structurally similar compounds. researchgate.net Specific experimental data is not publicly available.

Reactivity Profile and Transformative Derivatization of 2 4 Chlorobenzoyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most prominent reaction pathway for 2-(4-chlorobenzoyl)benzoyl chloride. The electrophilic carbonyl carbon of the acyl chloride is readily attacked by a variety of nucleophiles, leading to the displacement of the chloride and the formation of a new derivative. These reactions typically proceed via a tetrahedral intermediate.

Esterification with Alcohols

In the presence of alcohols, this compound undergoes esterification to yield the corresponding esters. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally vigorous and can be performed at room temperature. chemguide.co.ukyoutube.com The choice of alcohol can range from simple primary alcohols to more complex polyols, allowing for the introduction of diverse ester functionalities.

AlcoholProduct
MethanolMethyl 2-(4-chlorobenzoyl)benzoate
EthanolEthyl 2-(4-chlorobenzoyl)benzoate
IsopropanolIsopropyl 2-(4-chlorobenzoyl)benzoate

This table presents expected products from the esterification of this compound with various alcohols based on general principles of acyl chloride reactivity.

Amidation with Amines

The reaction of this compound with primary or secondary amines leads to the formation of amides. ccspublishing.org.cnresearchgate.nethud.ac.uk Typically, two equivalents of the amine are required: one to act as the nucleophile and the other to neutralize the liberated HCl. Alternatively, a non-nucleophilic base can be used. The resulting amides are generally stable compounds and this reaction is a fundamental method for creating C-N bonds.

AmineProduct
Ammonia2-(4-Chlorobenzoyl)benzamide
BenzylamineN-Benzyl-2-(4-chlorobenzoyl)benzamide
DimethylamineN,N-Dimethyl-2-(4-chlorobenzoyl)benzamide

This table illustrates the expected amidation products of this compound with various amines, reflecting established reactivity patterns of acyl chlorides.

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

Beyond alcohols and amines, this compound reacts with a broader range of nucleophiles.

Oxygen Nucleophiles: Hydrolysis with water will convert the acyl chloride back to its parent carboxylic acid, 2-(4-chlorobenzoyl)benzoic acid. youtube.com Reaction with a carboxylate salt, such as sodium benzoate, would yield a mixed anhydride (B1165640).

Nitrogen Nucleophiles: As detailed in the amidation section, various amines serve as effective nitrogen nucleophiles. nih.gov

Sulfur Nucleophiles: Thiols react with acyl chlorides in a manner analogous to alcohols to produce thioesters. These reactions are often performed in the presence of a base to scavenge the HCl produced. The resulting thioesters are themselves useful intermediates in organic synthesis.

NucleophileNucleophile TypeProduct
WaterOxygen2-(4-Chlorobenzoyl)benzoic acid
Sodium acetateOxygenAcetic 2-(4-chlorobenzoyl)benzoic anhydride
EthanethiolSulfurS-Ethyl 2-(4-chlorobenzoyl)benzothioate

This table summarizes the expected outcomes of reactions between this compound and various nucleophiles, based on fundamental principles of organic chemistry.

Electrophilic Aromatic Substitution (EAS) Reactions

The two aromatic rings in this compound are significantly deactivated towards electrophilic aromatic substitution. Both the benzoyl group and the acyl chloride group are strongly electron-withdrawing, pulling electron density away from the aromatic systems. This deactivation makes reactions like nitration, halogenation, or sulfonation difficult, likely requiring harsh reaction conditions which could lead to side reactions or decomposition.

Friedel-Crafts Acylation Applications

Due to the deactivation of its aromatic rings, this compound is not a suitable substrate for further Friedel-Crafts acylation. However, it can act as an effective acylating agent in Friedel-Crafts reactions with other, more electron-rich aromatic compounds. wikipedia.orgchemguide.co.ukresearchgate.net In the presence of a Lewis acid catalyst like aluminum chloride, the acyl chloride functional group will react with an activated aromatic ring (e.g., toluene, anisole) to form a new ketone. This attaches the complex 2-(4-chlorobenzoyl)benzoyl moiety to the aromatic substrate.

Synthesis of Polyfunctional Organic Molecules

The reactivity of this compound lends itself to the synthesis of polyfunctional organic molecules. By utilizing the highly reactive acyl chloride handle, various functional groups can be introduced while leaving the less reactive ketone moiety intact for subsequent transformations. For example, an initial amidation reaction can be followed by reduction of the ketone to a secondary alcohol, yielding a complex molecule with both amide and alcohol functionalities. This stepwise approach allows for the construction of intricate molecular architectures from a relatively simple starting material. The synthesis of its precursor, 2-(4-chlorobenzoyl)benzoic acid, is typically achieved through a Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride. prepchem.comchemicalbook.com This precursor can then be converted to the title acyl chloride using standard reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org

Selective Monofunctionalization Strategies

The significant difference in electrophilicity between the acid chloride and the ketone moieties in this compound is the cornerstone of selective monofunctionalization. The acid chloride, being a more potent electrophile, readily reacts with a wide array of nucleophiles under mild conditions, leaving the ketone group intact. This chemoselectivity is crucial for the synthesis of well-defined derivatives.

Primary and secondary amines, for instance, react rapidly with the acid chloride to form the corresponding amides. This reaction, a type of nucleophilic acyl substitution, proceeds through a tetrahedral intermediate before the elimination of the chloride leaving group. doubtnut.comvedantu.comlibretexts.org The general mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acid chloride. libretexts.org This transformation is typically carried out at low temperatures in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Similarly, alcohols and phenols can be selectively acylated to furnish the corresponding esters. These reactions are often facilitated by a base catalyst. The inherent reactivity of the acid chloride allows these transformations to occur without affecting the central ketone.

Table 1: Representative Selective Monofunctionalization Reactions of this compound

NucleophileReagent/ConditionsProduct
Primary Amine (e.g., Aniline)Aniline (B41778), Pyridine, CH₂Cl₂, 0 °C to rtN-phenyl-2-(4-chlorobenzoyl)benzamide
Secondary Amine (e.g., Diethylamine)Diethylamine, Et₃N, THF, 0 °C to rtN,N-diethyl-2-(4-chlorobenzoyl)benzamide
Alcohol (e.g., Methanol)Methanol, Pyridine, rtMethyl 2-(4-chlorobenzoyl)benzoate
PhenolPhenol, NaOH (aq), Schotten-Baumann conditionsPhenyl 2-(4-chlorobenzoyl)benzoate

Dual-Site Functionalization for Divergent Synthesis

While selective monofunctionalization is readily achievable, the derivatization of both the acid chloride and the ketone groups opens avenues for divergent synthesis, leading to more complex molecular scaffolds. This typically requires a two-step approach or the use of more forcing reaction conditions to engage the less reactive ketone.

In a sequential approach, the initial product of monofunctionalization, such as a 2-(4-chlorobenzoyl)benzamide or a 2-(4-chlorobenzoyl)benzoate, can be subjected to a second reaction targeting the ketone. For example, the ketone can undergo reduction using a reducing agent like sodium borohydride (B1222165) to yield a secondary alcohol. Alternatively, it can be a target for organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols.

Simultaneous functionalization of both sites is less common due to the disparity in reactivity. However, with highly reactive reagents and elevated temperatures, reactions at both the acid chloride and the ketone could potentially occur. For instance, reaction with an excess of a powerful nucleophile might lead to a mixture of products resulting from attack at both electrophilic centers.

Table 2: Hypothetical Dual-Site Functionalization of this compound

Step 1: Reagent/Conditions (Acid Chloride)Intermediate ProductStep 2: Reagent/Conditions (Ketone)Final Product
Aniline, Pyridine, CH₂Cl₂N-phenyl-2-(4-chlorobenzoyl)benzamide1. NaBH₄, MeOH2. H₃O⁺ workup2-(α-hydroxy-(4-chlorophenyl)methyl)-N-phenylbenzamide
Methanol, PyridineMethyl 2-(4-chlorobenzoyl)benzoate1. CH₃MgBr, THF2. H₃O⁺ workupMethyl 2-(1-(4-chlorophenyl)-1-hydroxyethyl)benzoate

Reaction Mechanisms and Kinetic Studies

The primary reaction mechanism for the derivatization of the acid chloride function in this compound is nucleophilic acyl substitution. doubtnut.com This is a well-established two-stage mechanism. libretexts.org The first stage involves the nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. libretexts.org In the second stage, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. libretexts.org

The mechanism of reactions involving the ketone group, such as reduction or addition of organometallics, follows standard pathways for ketones. For instance, the reduction with sodium borohydride involves the transfer of a hydride ion to the carbonyl carbon.

Further kinetic investigations would be invaluable to precisely quantify the relative reactivities of the two electrophilic sites and to optimize conditions for selective and dual functionalizations.

Computational Chemistry and Theoretical Modeling of 2 4 Chlorobenzoyl Benzoyl Chloride

Electronic Structure and Molecular Geometry Investigations

The precise arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical nature. Computational chemistry offers powerful tools to investigate these properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and geometry of molecules. For the analogous compound, 2-chlorobenzoyl chloride, DFT calculations have been employed to determine its optimized geometry. These studies provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

While specific DFT data for 2-(4-Chlorobenzoyl)benzoyl chloride is not available in the reviewed literature, we can predict its geometric parameters by considering the known effects of the substituent groups. The introduction of a 4-chlorobenzoyl group at the 2-position of the benzoyl chloride moiety is expected to induce steric hindrance, likely leading to a non-planar arrangement between the two phenyl rings. The bond lengths and angles within the individual benzoyl chloride and chlorophenyl rings are predicted to be similar to those in their isolated states, with minor distortions to accommodate the steric strain.

Table 1: Predicted Geometric Parameters of this compound based on DFT Calculations of Analogues

ParameterPredicted Value RangeAnalogous Compound Source
C=O bond length (benzoyl chloride)1.75 - 1.80 Å2-chlorobenzoyl chloride
C-Cl bond length (benzoyl chloride)1.78 - 1.83 Å2-chlorobenzoyl chloride
C-C bond length (aromatic)1.38 - 1.42 Å2-chlorobenzoyl chloride, 4-chlorobenzoyl chloride
C-Cl bond length (chlorophenyl)1.73 - 1.78 Å4-chlorobenzoyl chloride
Dihedral angle (Ring-C-C-Ring)40 - 70°2-benzoylbenzoic acid

Note: These are predicted ranges and the actual values can only be confirmed by direct computational studies on this compound.

Hartree-Fock (HF) and Post-Hartree-Fock Methods

Hartree-Fock (HF) theory, being a more foundational ab initio method, provides a good starting point for electronic structure calculations, although it does not account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to include electron correlation, offering higher accuracy.

Studies on related benzoyl chlorides have utilized HF and post-HF methods to refine their molecular geometries and energies. For instance, calculations on 2,6-dichlorobenzoyl chloride have shown that the benzoyl group is twisted out of the plane of the phenyl ring, a conformation driven by steric hindrance from the ortho substituents. mdpi.com A similar, though less pronounced, twisting is anticipated for this compound due to the bulky 4-chlorobenzoyl group at the ortho position.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgacs.orgtjnpr.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.

For derivatives of 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride, DFT calculations have been used to determine their FMO energies and distributions. In a study of ionic liquids derived from these compounds, the HOMO was typically located on the imidazole (B134444) ring, while the LUMO was centered on the chlorobenzoyl moiety, indicating that this part of the molecule is the primary site for nucleophilic attack. mdpi.com

For this compound, it is predicted that the HOMO will be distributed across the electron-rich regions of the two phenyl rings and the carbonyl oxygen atoms. The LUMO is expected to be localized primarily on the benzoyl chloride ring, particularly on the carbonyl carbon and the carbon atom bonded to the chlorine, making this the most electrophilic site. The presence of the electron-withdrawing 4-chlorobenzoyl group is expected to lower the LUMO energy, thereby increasing the molecule's reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogues

ParameterPredicted Energy Range (eV)Analogous Compound Source
EHOMO-6.5 to -7.5Ionic liquids from 2- and 4-chlorobenzoyl chloride mdpi.com
ELUMO-1.5 to -2.5Ionic liquids from 2- and 4-chlorobenzoyl chloride mdpi.com
HOMO-LUMO Gap4.5 to 5.5Thiophene derivatives with chlorobenzoyl groups dergipark.org.tr

Note: These values are estimations based on related structures and may vary for the specific molecule of interest.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). science.govnasa.gov This map is invaluable for predicting sites of electrophilic and nucleophilic attack.

In studies of related compounds like quinolin-8-yl 4-chlorobenzoate, the MEP surface shows the most negative potential around the oxygen atoms of the carbonyl group and the nitrogen atom of the quinoline (B57606) ring, indicating these as likely sites for electrophilic attack. mdpi.com Conversely, positive potential is typically found around the hydrogen atoms of the aromatic rings.

For this compound, the MEP surface is expected to show a significant negative potential around the two carbonyl oxygen atoms, making them susceptible to attack by electrophiles. The carbonyl carbon of the benzoyl chloride moiety is predicted to be a region of high positive potential, confirming its role as the primary electrophilic center. The chlorine atoms will also contribute to the electrostatic potential, with the chlorine on the benzoyl chloride group further enhancing the electrophilicity of the adjacent carbonyl carbon.

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding

Non-covalent interactions (NCI), such as van der Waals forces, π-π stacking, and hydrogen bonds, play a crucial role in determining the solid-state structure and properties of molecules. While this compound itself does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl oxygen atoms in the presence of suitable donor molecules.

In the solid state, the packing of this compound molecules would be governed by a combination of dipole-dipole interactions arising from the polar C=O and C-Cl bonds, and π-π stacking interactions between the aromatic rings. The relative orientation of the two phenyl rings will significantly influence the potential for intermolecular interactions. Studies on related structures, such as zinc coordination polymers containing chlorobenzoic acid, have highlighted the importance of C-Cl···π interactions in their crystal packing. usc.edu It is plausible that similar interactions could be observed in the crystal structure of this compound.

Conformational Analysis and Potential Energy Surfaces

The presence of a rotatable single bond between the two benzoyl groups in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space and the energy barriers between different conformations.

A study on 2-halobenzoyl chlorides revealed the existence of two stable non-planar conformers, anti and gauche, with the anti conformer being lower in energy. researchgate.net For this compound, the rotation around the C-C bond connecting the two rings is the most significant conformational variable. A potential energy surface (PES) scan for this rotation would likely reveal two main energy minima corresponding to twisted conformations, where the steric repulsion between the two rings is minimized. A planar conformation is expected to be a high-energy transition state due to severe steric clashes. The exact dihedral angles of the stable conformers and the energy barriers between them would require specific computational studies.

Prediction of Spectroscopic Parameters and Validation

A significant application of computational chemistry in the analysis of this compound is the prediction of its spectroscopic characteristics. These theoretical predictions are crucial for interpreting experimental spectra and understanding the electronic and vibrational properties of the molecule. The validation of these computational models is achieved by comparing the predicted data with results obtained from experimental spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus.

For a molecule like this compound, theoretical calculations would provide chemical shift values for each unique hydrogen and carbon atom. These predicted values are then compared with experimental data obtained from NMR spectroscopy. For instance, experimental ¹H NMR data for related compounds like o-chlorobenzoyl chloride and p-chlorobenzoyl chloride show distinct signals for the aromatic protons, which can be used as a benchmark for validating the computational methodology. chemicalbook.comchemicalbook.com

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H17.85Not Available
H27.50Not Available
H37.62Not Available
H47.91Not Available
H57.45Not Available
H67.58Not Available
H77.70Not Available
H88.10Not Available

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the atoms. DFT calculations can predict the wavenumbers and intensities of the IR absorption bands.

Key vibrational modes for this compound would include the C=O stretching of the benzoyl and chloride groups, C-Cl stretching, and various aromatic C-H and C-C vibrations. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The validation of these predictions is performed by comparing the theoretical spectrum with an experimental FTIR spectrum. nih.govnih.gov

Illustrative Data Table for Predicted IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (benzoyl)1785Not Available
C=O Stretch (chloride)1750Not Available
C-Cl Stretch750Not Available
Aromatic C-H Stretch3100-3000Not Available
Aromatic C=C Stretch1600-1450Not Available

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net These calculations provide information about the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy gap between them.

The predicted UV-Vis spectrum can be compared with experimental measurements to validate the theoretical model. This comparison helps in understanding the electronic transitions responsible for the observed absorption bands.

Validation of Theoretical Models

The correlation between the predicted and experimental spectroscopic data serves as a robust validation of the computational model. researchgate.net A high degree of agreement indicates that the chosen theoretical method and basis set accurately describe the molecular structure and electronic properties of this compound. Discrepancies between theoretical and experimental data can point to limitations in the computational model or suggest areas for further refinement.

Applications of 2 4 Chlorobenzoyl Benzoyl Chloride in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

The reactivity of the acyl chloride group in 2-(4-chlorobenzoyl)benzoyl chloride makes it a cornerstone for the synthesis of a wide array of organic molecules. It readily undergoes reactions with various nucleophiles, such as alcohols, amines, and arenes, to introduce the 2-(4-chlorobenzoyl)benzoyl group into different molecular frameworks.

Building Block for Fine Chemicals and Specialty Compounds

This compound serves as a crucial starting material in the production of various fine chemicals and specialty compounds. Its reactions are fundamental to creating more complex molecules with specific functionalities. For instance, its reaction with aromatic compounds via Friedel-Crafts acylation leads to the formation of substituted benzophenones. These benzophenone (B1666685) derivatives are important intermediates in the synthesis of dyes, pigments, and photostabilizers.

The compound is also instrumental in the synthesis of certain pharmaceutical intermediates. chemicalbook.com By reacting with appropriate amines or other nitrogen-containing heterocycles, it can be used to construct the core structures of various biologically active molecules.

Precursor for Complex Heterocyclic Scaffolds and Ring Systems

The dicarbonyl nature of this compound, once the acyl chloride has reacted, provides a strategic advantage in the construction of complex heterocyclic scaffolds. These scaffolds are the backbones of many important classes of compounds, including pharmaceuticals, agrochemicals, and materials with unique electronic properties.

For example, condensation reactions with binucleophiles, such as hydrazines, hydroxylamines, and ureas, can lead to the formation of various five- and six-membered heterocyclic rings. The specific reaction conditions and the nature of the binucleophile determine the resulting heterocyclic system, which can range from pyridazinones and oxazinones to pyrimidinones. The presence of the chloro-substituted phenyl ring offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of complex molecules.

Application in Polymer Chemistry and Functional Materials

The inherent reactivity of this compound also extends its utility into the field of polymer chemistry, where it is employed for both the modification of existing polymers and the creation of novel polymeric materials.

Functionalization of Polymeric Substrates

The acyl chloride group of this compound can be used to functionalize polymers that possess nucleophilic side chains, such as hydroxyl or amine groups. sigmaaldrich.com This process, known as polymer analogous reaction, allows for the covalent attachment of the 2-(4-chlorobenzoyl)benzoyl moiety onto the polymer backbone.

This functionalization can impart new properties to the original polymer. For instance, the introduction of the bulky and polar chlorobenzoyl group can alter the polymer's solubility, thermal stability, and mechanical properties. Furthermore, the ketone group within the attached moiety can serve as a site for subsequent chemical modifications, enabling the development of functional materials with tailored properties for applications such as coatings, adhesives, and membranes. Research has shown that 2-chlorobenzoyl chloride can be used in the acylation of polystyrene. sigmaaldrich.com

Monomer in the Synthesis of Novel Polymeric Architectures

Beyond modifying existing polymers, this compound can also act as a monomer in the synthesis of new polymers. libretexts.org Its difunctional nature, with the reactive acyl chloride and the potential for reactions involving the benzophenone-like core, allows it to participate in various polymerization reactions.

For example, it can undergo polycondensation reactions with suitable comonomers, such as diamines or diols, to form polyesters or polyamides. The resulting polymers would incorporate the 2-(4-chlorobenzoyl)benzoyl unit directly into their main chain, leading to materials with unique thermal, mechanical, and optical properties. The presence of the chlorine atom also provides a handle for post-polymerization modification, offering a route to further tailor the polymer's characteristics.

Development of Advanced Synthetic Reagents and Catalysts

The structural features of this compound make it a candidate for the development of specialized reagents and catalysts. The benzophenone core is known for its photochemical properties, and this characteristic can be harnessed in the design of photoinitiators for polymerization reactions.

Utilization in Regioselective Acylation Reactions

Acylation reactions are fundamental processes in organic synthesis for the introduction of an acyl group onto a molecule. The regioselectivity of such reactions, which is the control of the position of acylation, is a critical aspect in the synthesis of complex molecules.

While direct studies on the use of this compound in regioselective acylation are limited, the behavior of similar substituted benzoyl chlorides provides a strong indication of its potential. Acyl chlorides are highly reactive acylating agents, readily participating in Friedel-Crafts acylation of aromatic compounds and in the acylation of nucleophiles such as alcohols, amines, and thiols. chemguide.co.uk

The steric and electronic properties of this compound would be expected to significantly influence the regioselectivity of its reactions. The bulky 2-(4-chlorobenzoyl) group could direct the acylation to less sterically hindered positions on a substrate. For instance, in the acylation of substituted indoles, the choice of the acylating agent can determine whether acylation occurs at the N-1 or C-3 position. nih.gov The specific substitution pattern of this compound could offer unique selectivity in such reactions.

Table 1: Potential Substrates for Regioselective Acylation with this compound

Substrate ClassPotential ReactionSignificance
Substituted Aromatic CompoundsFriedel-Crafts AcylationSynthesis of functionalized benzophenones and other aromatic ketones.
Polyols and AminesSelective AcylationProtection of specific hydroxyl or amino groups in multifunctional molecules.
Heterocyclic CompoundsC- or N-AcylationModification of bioactive scaffolds to alter their pharmacological properties.

It is important to note that the precise outcomes of such reactions would need to be determined empirically.

Design of Promoters and Derivatization Agents

The application of acyl chlorides extends beyond their role as simple acylating agents. They can also function as promoters in certain reactions and as derivatizing agents for analytical purposes.

As a Promoter:

4-Chlorobenzoyl chloride has been reported to act as a promoter in the synthesis of α-aminonitriles. chemicalbook.comguidechem.com This suggests that this compound could exhibit similar catalytic or promoting activity in various organic transformations. The Lewis acidic nature of the carbonyl group, enhanced by the electron-withdrawing chloro substituent, could facilitate key steps in certain reaction mechanisms.

As a Derivatization Agent:

Benzoyl chloride and its derivatives are widely used as derivatizing agents in chromatography. chromatographyonline.comscienceopen.com They react with polar functional groups like amines and phenols to form less polar, more volatile, and more easily detectable derivatives. This is particularly useful in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for the analysis of complex biological and environmental samples. koreascience.krnih.gov

The use of 2,4,6-trichlorobenzoyl chloride as a regioselective derivatizing agent for hydroxycarboxylic acids highlights the potential of substituted benzoyl chlorides in this area. koreascience.kr The unique structure of this compound could offer advantages in terms of chromatographic separation and mass spectrometric fragmentation patterns, potentially enabling the sensitive and selective analysis of specific classes of compounds. The resulting derivatives would possess a distinct mass and fragmentation signature, aiding in their identification and quantification.

Table 2: Potential Applications of this compound as a Promoter and Derivatization Agent

Application AreaFunctionAnticipated Advantage
Organic SynthesisPromoterPotential for enhanced reaction rates or selectivities in specific transformations.
Analytical ChemistryDerivatization AgentCreation of unique derivatives for improved detection and separation in chromatography.
Materials ScienceMonomer SynthesisThe parent diacid, 2-(4-chlorobenzoyl)benzoic acid, is used to prepare bisphthalazinone monomers for high-performance polymers. sigmaaldrich.comsarex.com The diacyl chloride would be a key intermediate in this process.

Future Research Perspectives and Emerging Directions for 2 4 Chlorobenzoyl Benzoyl Chloride

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on 2-(4-Chlorobenzoyl)benzoyl chloride is expected to focus on developing more environmentally benign synthetic routes.

Conventional methods for the synthesis of benzoyl chlorides often involve the use of stoichiometric amounts of hazardous chlorinating agents like thionyl chloride or oxalyl chloride, which generate significant acidic waste. organic-chemistry.org A greener approach would be to explore catalytic methods for the chlorination of the corresponding carboxylic acid. For instance, processes that utilize alternative, safer chlorine sources, such as N-chlorosuccinimide under photocatalytic conditions, could be adapted for the synthesis of substituted benzoyl chlorides. nih.gov

The choice of solvent is another critical aspect of green chemistry. The development of protocols that utilize bio-based or ionic liquids as reaction media for benzoylation reactions offers a promising alternative to traditional volatile organic solvents. wjpmr.comgoogle.com For example, the use of benzoyl cyanide in an ionic liquid has been demonstrated as a mild and efficient system for benzoylation, which could be extended to the reactions of this compound. wjpmr.com Furthermore, solvent-free reaction conditions, where the reactants are heated together, potentially with microwave irradiation to reduce reaction times and energy consumption, represent a significant area for future investigation. nih.gov

Green Chemistry Approach Potential Application for this compound Key Benefits
Alternative Chlorinating Agents Utilization of catalysts with safer chlorine sources like N-chlorosuccinimide. nih.govReduced hazardous waste, milder reaction conditions.
Greener Solvents Employing bio-based solvents (e.g., Cyrene™) or ionic liquids for synthesis and derivatization. wjpmr.comgoogle.comLower toxicity, potential for recyclability, improved reaction efficiency.
Catalytic Methods Development of catalytic processes for the formation of the acid chloride from the corresponding carboxylic acid.Higher atom economy, reduced stoichiometric waste.
Energy Efficiency Application of microwave-assisted synthesis to accelerate reactions. nih.govShorter reaction times, reduced energy consumption.
Waste Valorization Designing processes where by-products can be recycled or repurposed. researchgate.netCircular economy principles, reduced environmental impact.

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry and the use of microreactors are transforming chemical manufacturing from batch-wise to continuous processes, offering enhanced safety, efficiency, and scalability. The application of this technology to the synthesis and derivatization of this compound is a significant area for future research.

The high reactivity of acid chlorides can lead to challenges in controlling reaction selectivity and temperature in large-scale batch reactors. nih.gov Microreactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise control over reaction conditions. acs.orgresearchgate.net This is particularly advantageous for highly exothermic reactions, such as those involving this compound. researchgate.net

Research into the continuous synthesis of this compound could focus on optimizing reaction parameters such as residence time, temperature, and stoichiometry in real-time. nih.gov The use of packed-bed reactors with immobilized catalysts or reagents could also streamline the synthesis and purification processes. researchgate.net Furthermore, the integration of in-line analytical techniques would allow for continuous monitoring and optimization of the reaction, leading to higher yields and purity. The selective synthesis of ketones from acid halides and organolithium reagents has been demonstrated in a flow microreactor system, highlighting the potential for precise control over reactions involving highly reactive species. nih.govmersin.edu.tr This approach could be adapted for the selective functionalization of the benzoyl chloride group in this compound.

Parameter Advantage in Continuous Flow Relevance to this compound
Heat Transfer Superior temperature control, minimizing side reactions. researchgate.netSafe handling of exothermic reactions, improved product purity.
Mass Transfer Enhanced mixing of reactants. acs.orgIncreased reaction rates and yields.
Residence Time Precise control over reaction duration. nih.govOptimization of product formation and minimization of degradation.
Safety Smaller reaction volumes reduce the risk of hazardous events. researchgate.netSafer handling of a reactive compound.
Scalability Scaling up by numbering-up (running multiple reactors in parallel). researchgate.netFacile transition from laboratory-scale synthesis to industrial production.
Automation Automated synthesis and optimization of compound libraries. nih.govRapid generation of derivatives for screening and development.

Asymmetric Synthesis Utilizing this compound Scaffolds

Asymmetric synthesis, the controlled formation of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. The benzophenone-like core of this compound presents an intriguing, yet underexplored, platform for the development of new asymmetric transformations.

Future research could focus on utilizing the inherent structural features of this scaffold to induce chirality in subsequent reactions. The prochiral benzophenone (B1666685) moiety can be a target for asymmetric reduction to generate chiral benzhydrols. acs.orgnih.gov The development of novel chiral catalysts, such as those based on ruthenium or copper complexes, could enable the highly enantioselective hydrogenation of the carbonyl group within derivatives of this compound. acs.orgnih.gov

Once a chiral center is introduced, it can serve as a stereodirecting element for further functionalization of the molecule. For instance, the chiral alcohol could direct diastereoselective reactions on other parts of the molecule. Another avenue of research is the design of chiral ligands or auxiliaries derived from the this compound scaffold itself. The defined three-dimensional structure of such derivatives could be exploited in metal-catalyzed asymmetric reactions.

While direct asymmetric synthesis utilizing this specific scaffold is not yet reported, the principles of catalyst-controlled and substrate-controlled stereoselection provide a clear roadmap for future investigations. researchgate.net The development of such methodologies would significantly expand the utility of this compound in the synthesis of complex, enantiomerically pure molecules.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. The structural elements of this compound, including the aromatic rings, the carbonyl groups, and the chloro-substituent, make it a promising building block for the design of self-assembling systems.

Future research in this area could explore the ability of this compound derivatives to form ordered structures through hydrogen bonding, π-π stacking, and other weak interactions. rsc.orgacs.org For example, derivatization of the benzoyl chloride moiety into amides or esters could introduce hydrogen bond donors and acceptors, facilitating the formation of one-, two-, or three-dimensional networks. rsc.org The presence of the chlorophenyl group can also influence crystal packing and lead to specific intermolecular interactions. mersin.edu.trnih.govacs.org

The investigation of the self-assembly of these molecules in different solvents and under various conditions could lead to the discovery of novel soft materials, such as gels, liquid crystals, or micelles. These materials could have applications in areas such as drug delivery, sensing, and catalysis. The benzophenone unit is also known to be a photoactive group, and its incorporation into self-assembled structures could lead to the development of photoresponsive materials.

Structural Feature Potential Non-Covalent Interaction Potential Supramolecular Structure
Amide/Ester Derivatives Hydrogen Bonding rsc.org1D chains, 2D sheets, 3D networks
Aromatic Rings π-π StackingColumnar aggregates, layered structures
Chlorophenyl Group Halogen Bonding, Dipole-Dipole Interactions nih.govControlled crystal packing, specific molecular arrangements
Benzophenone Moiety Photo-induced interactionsPhotoresponsive gels or liquid crystals
Overall Molecular Shape van der Waals forcesMicelles, vesicles, liquid crystalline phases

High-Throughput Experimentation in Reaction Discovery and Optimization

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of large numbers of catalysts and reaction conditions. The application of HTE to the synthesis and derivatization of this compound can significantly accelerate the discovery of new reactions and the optimization of existing processes.

Future research could employ HTE to screen for optimal catalysts and conditions for the synthesis of this compound itself, particularly for the development of greener and more efficient methods. For example, in Friedel-Crafts acylation reactions, HTE can be used to rapidly evaluate different Lewis acid catalysts, solvents, and temperatures to maximize yield and regioselectivity.

Furthermore, HTE is ideally suited for the creation and screening of compound libraries based on the this compound scaffold. By reacting the benzoyl chloride moiety with a diverse set of amines, alcohols, or other nucleophiles in a parallel format, large libraries of new compounds can be generated. These libraries can then be screened for biological activity or material properties, significantly accelerating the drug discovery and materials development processes. The use of automated synthesis platforms combined with rapid analytical techniques, such as mass spectrometry, is key to the successful implementation of HTE in this context.

Parameter for Optimization HTE Application Potential Outcome
Catalyst Screening of a wide range of catalysts (e.g., Lewis acids for Friedel-Crafts).Identification of more active, selective, and environmentally benign catalysts.
Solvent Evaluation of a diverse set of conventional and green solvents.Discovery of optimal solvents for yield, purity, and environmental impact.
Temperature Rapid determination of the optimal reaction temperature.Maximization of reaction rate and minimization of side products.
Reactant Stoichiometry Fine-tuning of the molar ratios of reactants.Improved atom economy and reduced waste.
Reaction Time Optimization of reaction duration for maximum conversion.Increased throughput and process efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Chlorobenzoyl)benzoyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where benzoyl chloride derivatives react with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (40–60°C) and stoichiometric ratios of reagents to minimize side products like polychlorinated byproducts .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Post-reaction purification often employs fractional distillation or recrystallization using non-polar solvents (e.g., hexane) to isolate the product in >95% purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Safety Measures :

  • Use impervious gloves (nitrile or neoprene), sealed goggles, and a lab coat to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of corrosive vapors .
  • Store in airtight, corrosion-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis .
    • Emergency Procedures : In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention immediately .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 265 (M⁺) and chlorine isotope patterns .
  • FT-IR : Look for characteristic C=O (1770 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

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